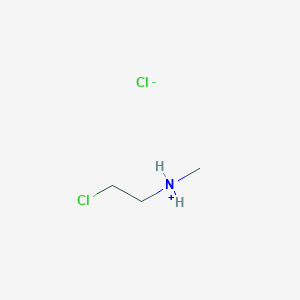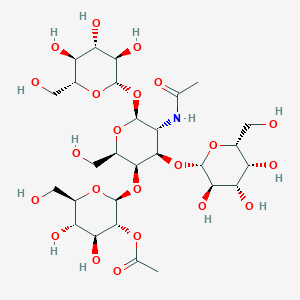
2,4-Diaminopyrimidine-5-carbonitrile
Vue d'ensemble
Description
2,4-Diaminopyrimidine-5-carbonitrile is a compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol. It is used for research and development purposes .
Synthesis Analysis
A series of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl) benzamide derivatives were synthesized and their chemical structures were confirmed by 1H, 13C NMR and mass spectral data . Another study designed and synthesized a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .Molecular Structure Analysis
The molecular structure of 2,4-Diaminopyrimidine-5-carbonitrile is represented by the linear formula C5H5N5 .Chemical Reactions Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Physical And Chemical Properties Analysis
2,4-Diaminopyrimidine-5-carbonitrile is a white crystalline solid . Its chemical structures were confirmed by 1H, 13C NMR and mass spectral data .Applications De Recherche Scientifique
Antifolate Drugs against Bacillus anthracis
- Research : Researchers have synthesized a series of racemic 2,4-diaminopyrimidine-based drug candidates and evaluated them against B. anthracis. These compounds consist of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .
COX-2 Inhibition
- Research : New pyrimidine-5-carbonitriles have been investigated for their COX-2 inhibitory activity .
Synthesis of 2,4-Diaminopyrimidine Core Structures
- Methodology : Researchers have synthesized 2,4-diaminopyrimidine derivatives by reacting iodides with substituted phenylboronic acids. The resulting compounds exhibit moderate to good yields .
Supramolecular Features
- Observation : The synthesis of 2,4-diaminopyrimidine salts by reacting 2,4-diaminopyrimidine with selected dicarboxylic acids in water led to distinct supramolecular features .
Biological Evaluation of Derivatives
Mécanisme D'action
Target of Action
The primary targets of 2,4-Diaminopyrimidine-5-carbonitrile are Mitogen-Activated Protein Kinases (MAPKs) and cdc2-related kinases (CRKs) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as proliferation, differentiation, and apoptosis. Additionally, this compound has been designed as ATP mimicking tyrosine kinase inhibitors of the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
2,4-Diaminopyrimidine-5-carbonitrile interacts with its targets by binding to them, thereby inhibiting their activity . As an ATP mimicking tyrosine kinase inhibitor, it competes with ATP for binding to the kinase domain of EGFR, preventing the phosphorylation and activation of the receptor .
Biochemical Pathways
The inhibition of MAPKs, CRKs, and EGFR disrupts several biochemical pathways. The MAPK and CRK pathways are involved in cell proliferation and survival, so their inhibition can lead to cell death . The inhibition of EGFR, a receptor tyrosine kinase, disrupts the downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound’s design as an atp mimicking tyrosine kinase inhibitor suggests that it may have good cell permeability
Result of Action
The inhibition of MAPKs, CRKs, and EGFR by 2,4-Diaminopyrimidine-5-carbonitrile leads to a decrease in cell proliferation and survival, potentially leading to cell death . This makes it a promising candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .
Safety and Hazards
Orientations Futures
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests that 2,4-Diaminopyrimidine-5-carbonitrile and its derivatives could have potential applications in the development of new anticancer agents.
Propriétés
IUPAC Name |
2,4-diaminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQCQCQLDTRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300179 | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine-5-carbonitrile | |
CAS RN |
16462-27-4 | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16462-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016462274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16462-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-diaminopyrimidine-5-carbonitrile a promising starting point for anticancer drug development?
A1: Research suggests that 2,4-diaminopyrimidine-5-carbonitrile derivatives can inhibit the epidermal growth factor receptor (EGFR) [, ]. EGFR is often overexpressed in various cancers, contributing to uncontrolled cell growth. By inhibiting EGFR, these compounds could potentially halt or slow down cancer progression. This inhibitory activity makes them interesting candidates for further development as anticancer agents.
Q2: How does the structure of 2,4-diaminopyrimidine-5-carbonitrile relate to its anticancer activity?
A2: Studies have shown that modifying the structure of 2,4-diaminopyrimidine-5-carbonitrile can significantly influence its anticancer activity []. For example, attaching specific chemical groups to the core structure can enhance its binding affinity to EGFR, leading to increased potency. This structure-activity relationship is crucial for designing more effective derivatives with improved pharmacological profiles. Specifically, researchers found that compounds 6 and 11 exhibited potent activity against a panel of four human cancer cell lines []. Docking studies revealed that these compounds effectively bind to the active site of EGFR, suggesting a mechanism for their anticancer effects.
Q3: What are the common methods used to synthesize 2,4-diaminopyrimidine-5-carbonitrile and its derivatives?
A3: 2,4-Diaminopyrimidine-5-carbonitrile derivatives can be synthesized using various methods. One approach involves reacting a polymer-bound guanidine with 2-(1-ethoxyethylidene)malononitrile to form the desired pyrimidine nucleus []. This solid-phase synthesis method allows for efficient production and purification of the compound. Additionally, microwave-assisted synthesis has proven effective in accelerating the reaction and improving yields [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)


![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)








